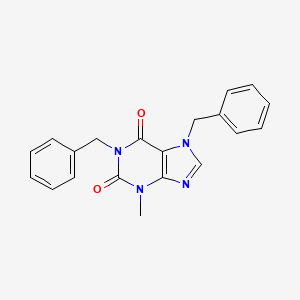
1,7-Dibenzyl-3-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dibenzyl-3-methylxanthine is a synthetic derivative of theophylline, a well-known methylxanthine. Methylxanthines are a group of compounds that include caffeine, theophylline, and theobromine, which are known for their stimulant effects on the central nervous system. This compound has been studied for its potential therapeutic applications, particularly as an inhibitor of bromodomain-containing protein 4 (BRD4), which is involved in various pathological processes such as cancer and cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Dibenzyl-3-methylxanthine can be synthesized through a multi-step process involving the modification of theophyllineThis can be achieved through nucleophilic substitution reactions using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dibenzyl-3-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents at various positions on the xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Benzyl halides, alkyl halides, and other electrophiles can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups at specific positions on the xanthine ring .
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying the reactivity and properties of xanthine derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer and cardiovascular diseases due to its inhibitory effects on BRD4.
Mecanismo De Acción
1,7-Dibenzyl-3-methylxanthine exerts its effects primarily through the inhibition of BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene transcription by recognizing acetylated lysine residues on histones and other proteins. By inhibiting BRD4, this compound can disrupt the transcriptional programs associated with cancer cell proliferation and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known stimulant found in coffee and tea.
Theophylline: Used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Theobromine: Found in cocoa products and has mild stimulant effects.
Uniqueness
1,7-Dibenzyl-3-methylxanthine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other methylxanthines. Its ability to selectively inhibit BRD4 makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H18N4O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1,7-dibenzyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H18N4O2/c1-22-18-17(23(14-21-18)12-15-8-4-2-5-9-15)19(25)24(20(22)26)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
Clave InChI |
ZPGVZTLWWNYNQY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C=N2)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14051030.png)
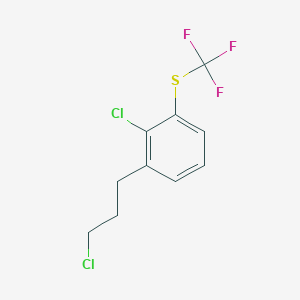
![9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate](/img/structure/B14051040.png)
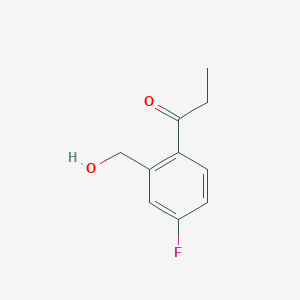


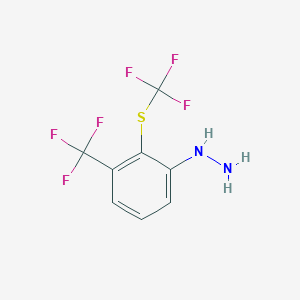
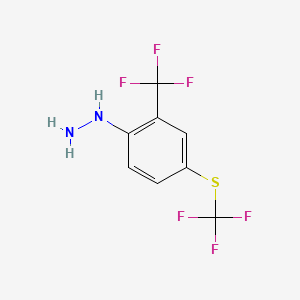


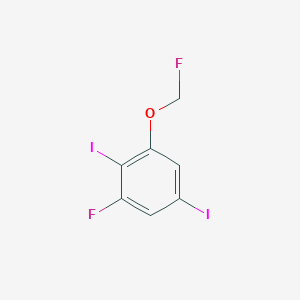


![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
